molecular formula C23H31ClN4O2 B14755547 N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide

N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide

Cat. No.: B14755547
M. Wt: 431.0 g/mol
InChI Key: SSGJRDKQKWGZRZ-KRWDZBQOSA-N
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Description

N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide is a complex organic compound with a unique structure that includes a quinoline ring, a pyrrolidine ring, and a cyclohexaneacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide typically involves multiple steps, including the formation of the quinoline and pyrrolidine rings, followed by their coupling with the cyclohexaneacetamide moiety. Common synthetic routes may involve:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Pyrrolidine Ring: This can be synthesized through the reduction of pyrrole derivatives using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: The quinoline and pyrrolidine rings are then coupled with the cyclohexaneacetamide moiety using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or pyrrolidine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-piperidinyl]-5-quinolinyl]-cyclohexaneacetamide
  • N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-morpholinyl]-5-quinolinyl]-cyclohexaneacetamide

Uniqueness

N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H31ClN4O2

Molecular Weight

431.0 g/mol

IUPAC Name

N-[6-chloro-2-[(3S)-3-(2-hydroxyethylamino)pyrrolidin-1-yl]quinolin-5-yl]-2-cyclohexylacetamide

InChI

InChI=1S/C23H31ClN4O2/c24-19-7-8-20-18(23(19)27-22(30)14-16-4-2-1-3-5-16)6-9-21(26-20)28-12-10-17(15-28)25-11-13-29/h6-9,16-17,25,29H,1-5,10-15H2,(H,27,30)/t17-/m0/s1

InChI Key

SSGJRDKQKWGZRZ-KRWDZBQOSA-N

Isomeric SMILES

C1CCC(CC1)CC(=O)NC2=C(C=CC3=C2C=CC(=N3)N4CC[C@@H](C4)NCCO)Cl

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C(C=CC3=C2C=CC(=N3)N4CCC(C4)NCCO)Cl

Origin of Product

United States

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